3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-[[[[4-(acetylamino)-3,5-dichlorophenyl]methyl]amino]iminomethyl]-3-phenyl-
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Overview
Description
3-Azabicyclo[310]hexane-2-carboxamide, N-[[[[4-(acetylamino)-3,5-dichlorophenyl]methyl]amino]iminomethyl]-3-phenyl- is a complex organic compound with a unique bicyclic structureIts structure includes a 3-azabicyclo[3.1.0]hexane core, which is a conformationally constrained bicyclic isostere for the piperidine motif, displaying diverse biological activities and significant potential in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-azabicyclo[3.1.0]hexane derivatives typically involves several key steps. One common method is the photochemical decomposition of CHF2-substituted pyrazolines, which offers the advantages of simple operation, mild conditions, and excellent functional group tolerance . Another approach involves the intramolecular cyclopropanation, such as metal-catalyzed oxidative cyclization of 1,6-enynes and cyclopropanation of N-allylamino acid dimethylamides using titanium (II) reagents . Additionally, the intermolecular cyclization of 3-pyrrolines and metal carbenoids is also a useful tool to construct the core structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but the general principles of organic synthesis, such as batch processing and continuous flow techniques, can be applied. The use of metal catalysts and photochemical reactions are likely to be scaled up for industrial applications, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Azabicyclo[3.1.0]hexane-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium hydroxide (NaOH), potassium tert-butoxide (KOtBu)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with nucleophiles.
Scientific Research Applications
3-Azabicyclo[3.1.0]hexane-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Mechanism of Action
The mechanism of action of 3-Azabicyclo[3.1.0]hexane-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, as a μ-opioid receptor antagonist, it binds to the receptor and inhibits its activity, thereby reducing pruritus . As a ketohexokinase inhibitor, it interferes with the enzyme’s ability to phosphorylate fructose, which is crucial in the metabolic pathway of fructose utilization .
Comparison with Similar Compounds
Similar Compounds
- 3-Azabicyclo[3.1.0]hexane-2-carboxylic acid
- 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide
- 3-Azabicyclo[3.1.0]hexane derivatives
Uniqueness
3-Azabicyclo[3.1.0]hexane-2-carboxamide, N-[[[[4-(acetylamino)-3,5-dichlorophenyl]methyl]amino]iminomethyl]-3-phenyl- is unique due to its specific substitution pattern and the presence of the 3-azabicyclo[3.1.0]hexane core. This structure imparts distinct biological activities and potential therapeutic applications that are not observed in other similar compounds .
Properties
Molecular Formula |
C22H23Cl2N5O2 |
---|---|
Molecular Weight |
460.4 g/mol |
IUPAC Name |
N-[(E)-[(4-acetamido-3,5-dichlorophenyl)methylhydrazinylidene]methyl]-3-phenyl-3-azabicyclo[3.1.0]hexane-2-carboxamide |
InChI |
InChI=1S/C22H23Cl2N5O2/c1-13(30)28-20-18(23)7-14(8-19(20)24)10-26-27-12-25-22(31)21-17-9-15(17)11-29(21)16-5-3-2-4-6-16/h2-8,12,15,17,21,26H,9-11H2,1H3,(H,28,30)(H,25,27,31) |
InChI Key |
QXZIOZQKWXPDLZ-UHFFFAOYSA-N |
Isomeric SMILES |
CC(=O)NC1=C(C=C(C=C1Cl)CN/N=C/NC(=O)C2C3CC3CN2C4=CC=CC=C4)Cl |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1Cl)CNN=CNC(=O)C2C3CC3CN2C4=CC=CC=C4)Cl |
Origin of Product |
United States |
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